molecular formula C16H16F3NO3S B4240406 4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B4240406
M. Wt: 359.4 g/mol
InChI Key: SRAVOZLOHGQUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C16H17F3N2O3S, and is commonly referred to as EMTS.

Mechanism of Action

The mechanism of action of EMTS involves the selective binding of the compound to specific proteins. Once bound, EMTS inhibits the activity of these proteins, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMTS are dependent on the specific proteins that are targeted by the compound. In general, EMTS has been shown to have a range of effects on cellular signaling pathways, including the regulation of protein kinases and phosphatases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EMTS in lab experiments is its selectivity for specific proteins. This allows researchers to study the effects of protein inhibition on cellular functions with a high degree of precision. However, one limitation of using EMTS is that its effects on cellular function may not be fully understood, particularly in complex biological systems.

Future Directions

There are many potential future directions for research on EMTS. One area of interest is the development of new compounds that are based on the structure of EMTS but have improved selectivity and potency. Additionally, researchers may continue to investigate the role of specific proteins in biological processes using EMTS as a tool. Finally, there is potential for the development of new therapeutic agents based on the structure of EMTS.

Scientific Research Applications

EMTS has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of EMTS as a tool for studying the role of specific proteins in biological processes. EMTS has been shown to selectively bind to certain proteins, allowing researchers to study the effects of protein inhibition on cellular functions.

properties

IUPAC Name

4-ethoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c1-3-23-15-9-8-12(10-11(15)2)24(21,22)20-14-7-5-4-6-13(14)16(17,18)19/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAVOZLOHGQUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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